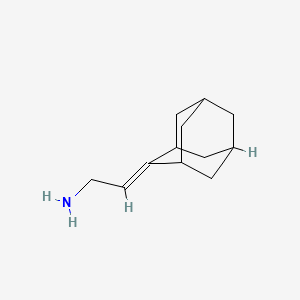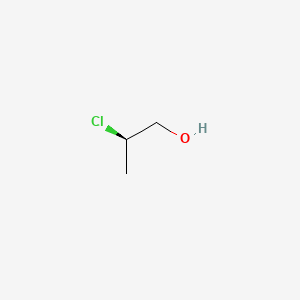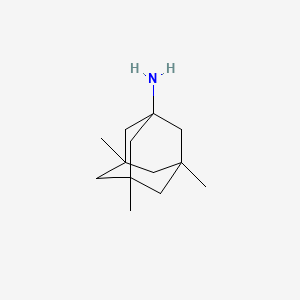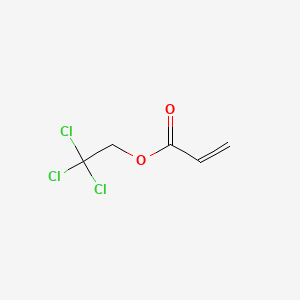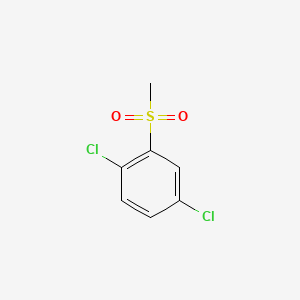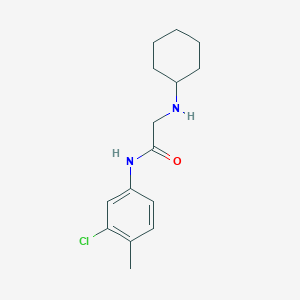
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, more commonly referred to as CMPA, is a synthetic compound that has been studied for its potential applications in scientific research. CMPA is a cyclic amide that has been used in various laboratory experiments because of its ability to act as a substrate for enzymes and its low toxicity.
Wissenschaftliche Forschungsanwendungen
CMPA has been used in various laboratory experiments due to its ability to act as a substrate for enzymes and its low toxicity. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 and human leukocyte elastase. It has also been used as a substrate in studies of the metabolism of drugs and other compounds. CMPA has been used to study the effects of drug metabolism on the body and to identify potential drug targets.
Wirkmechanismus
Mode of Action
A related compound, n-(3-chloro-4-methylphenyl)-2-methylpentanamide, has been suggested to act by inhibiting photosynthesis, leading to starvation in susceptible species . It’s important to note that this is a different compound, and the mode of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide may be different.
Vorteile Und Einschränkungen Für Laborexperimente
CMPA has several advantages when used in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also non-toxic and has a low potential for causing adverse effects. However, it has some limitations, such as its low solubility in water and its instability at high temperatures.
Zukünftige Richtungen
There are several potential future directions for the use of CMPA in scientific research. It could be used as an inhibitor of various enzymes, such as cyclooxygenase-2, to study the effects of drug metabolism on the body. It could also be used as a substrate for drug metabolism to identify potential drug targets. Additionally, it could be used to study the effects of ultraviolet radiation on cells and to develop protective compounds. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes.
Synthesemethoden
CMPA is synthesized through a multi-step process involving the reaction of 4-methyl-3-chlorophenol with cyclohexylamine in the presence of acetic anhydride. The reaction is carried out in a solvent such as dimethylformamide and is catalyzed by an acid such as p-toluenesulfonic acid. The reaction yields the desired product, N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, in a yield of approximately 90%.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWTYBWEKQQWOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322444 |
Source


|
| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
332908-84-6 |
Source


|
| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)

